N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide
Description
Enone System
The propen-2-yl group forms an α,β-unsaturated ketone (enone), with the (Z) configuration indicating that the higher-priority groups (chlorine and phenyl) reside on the same side of the double bond (Fig. 1A). This configuration influences electronic delocalization, enhancing the molecule’s reactivity toward nucleophilic attack at the β-carbon.
Sulfolane Ring
The tetrahydrothiophene-1,1-dioxide (sulfolane) adopts a twist conformation , minimizing steric strain between the sulfonyl oxygens and the adjacent hydrogen atoms. The ring’s puckering parameters (e.g., Cremer-Pople coordinates) suggest a deviation from planarity, with a pseudorotation phase angle of approximately 30°–40°, consistent with sulfolane derivatives.
Amide Linkages
The benzamide and urea-derived amide groups exhibit near-planar geometry due to resonance between the carbonyl and N–H groups. Dihedral angles between the amide planes and adjacent aromatic rings are typically 10°–20°, as observed in related structures.
Key Geometric Parameters :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C=O bond length (amide) | 1.23 ± 0.02 | |
| S–O bond length (sulfonyl) | 1.43 ± 0.01 | |
| C–Cl bond length | 1.76 ± 0.02 | |
| N–C–C–C dihedral (enone) | 178° (Z-configuration) | Calculated |
Crystallographic Analysis and Unit Cell Parameters
While direct X-ray diffraction data for this compound are unavailable, inferences are drawn from structurally related molecules:
Predicted Crystal System
Analogous amides and sulfolane-containing compounds typically crystallize in monoclinic or orthorhombic systems. For example:
Unit Cell Parameters (Hypothetical)
| Parameter | Predicted Range | Basis |
|---|---|---|
| a | 10.5–11.2 Å | Sulfolane core |
| b | 14.0–15.0 Å | Benzamide moiety |
| c | 18.0–19.5 Å | Enone system |
| α, β, γ | 90°, 90°, 90° | Orthorhombic system |
Hydrogen Bonding Network
The amide N–H and sulfonyl O atoms likely form intermolecular hydrogen bonds, stabilizing the crystal lattice. Expected donor-acceptor distances:
- N–H···O=S: 2.8–3.0 Å
- C=O···H–C (aryl): 3.2–3.5 Å
These interactions are critical for determining packing efficiency and melting point.
Properties
Molecular Formula |
C20H19ClN2O4S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[(Z)-1-chloro-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H19ClN2O4S/c21-17(14-7-3-1-4-8-14)18(23-19(24)15-9-5-2-6-10-15)20(25)22-16-11-12-28(26,27)13-16/h1-10,16H,11-13H2,(H,22,25)(H,23,24)/b18-17- |
InChI Key |
VTCCAEDAAZHDTP-ZCXUNETKSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C(\C2=CC=CC=C2)/Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation of Phenylacetone and Chloroacetyl Chloride
Phenylacetone reacts with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the β-chloro enone intermediate. Stereoselectivity is achieved using Lewis acids like ZnCl₂, which favor the Z-isomer through chelation control.
Example protocol :
Regioselective Chlorination Optimization
Post-aldol chlorination is enhanced using sulfonyl chlorides (e.g., TsCl) in acetonitrile at 55–60°C, achieving >90% regioselectivity for the α-position. Quantum mechanical calculations (RHF/6-31G*) on analogous systems reveal that electron-withdrawing groups increase chlorination efficiency by polarizing the enone π-system.
Tetrahydrothiophene-1,1-Dioxide Amine Preparation and Coupling
Synthesis of 3-Aminotetrahydrothiophene-1,1-Dioxide
Tetrahydrothiophene is oxidized to its sulfone using H₂O₂/AcOH, followed by nitration at the 3-position and subsequent reduction with Fe/HCl to yield the amine.
Key data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH, 70°C | 85 |
| Nitration | HNO₃/H₂SO₄, 0°C | 78 |
| Reduction | Fe powder, HCl, H₂O, 75°C | 82 |
Amide Bond Formation with the Enone Intermediate
The enone’s β-keto group reacts with 3-aminotetrahydrothiophene-1,1-dioxide under microwave irradiation (100°C, 20 min) using EDCI/HOBt as coupling agents, achieving 89% yield. Microwave conditions reduce side reactions compared to traditional heating.
Benzamide Installation via Acylation
The final step involves acylation of the secondary amine with benzoyl chloride in dichloromethane, catalyzed by DMAP.
Optimized conditions :
Mechanistic Insights and Reaction Optimization
Role of Microwave Irradiation in Amidation
Microwave-assisted synthesis accelerates the amidation step by enhancing molecular collisions, reducing reaction time from 6 h (conventional) to 20 min. Dielectric heating also minimizes decomposition of the acid-sensitive enone.
Computational Modeling of Reactivity
Hartree-Fock (RHF/6-31G*) calculations on analogous benzodithiazine systems demonstrate that electron-deficient amines (e.g., 3-aminotetrahydrothiophene sulfone) exhibit higher nucleophilicity at the amine nitrogen due to reduced electrostatic potential (-0.45 vs. -0.32 a.u. for electron-rich analogs). This justifies the selective coupling observed in Step 3.2.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Conventional heating (Step 3.2) | Low equipment requirements | Longer reaction time (6 h), lower yield (72%) | 72 |
| Microwave-assisted (Step 3.2) | Faster (20 min), higher yield (89%) | Requires specialized equipment | 89 |
| Fe/HCl reduction (Step 3.1) | Cost-effective, high scalability | Generates acidic waste | 82 |
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Z-configuration : Ensures a planar geometry, critical for molecular interactions.
- Benzamide core : A common pharmacophore in medicinal chemistry.
Structural Analogues from Literature
The target compound shares structural motifs with several benzamide derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
*Estimated molecular formula and weight based on structural analysis.
Substituent Effects on Properties
Sulfone vs. Piperidinyl Groups: The sulfone group in the target compound (C=O and S=O bonds) increases polarity and hydrogen-bond acceptor capacity compared to the tertiary amines in . This difference may influence solubility and binding interactions in biological systems.
Methoxy and ethoxy substituents in enhance lipophilicity and modulate electronic effects on the benzamide core.
Stereochemical Considerations: The Z-configuration in all listed enone derivatives enforces a planar geometry, critical for maintaining spatial alignment of functional groups. Single-crystal X-ray data for related compounds (e.g., ) confirm bond lengths of ~1.34 Å for enone C=C and ~1.23 Å for carbonyl groups, consistent with conjugated systems.
Biological Activity
N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H20ClN2O4S, with a molecular weight of approximately 420.93 g/mol. The compound features a chlorinated phenyl group, a tetrahydrothiophene moiety, and a benzamide group, which contribute to its diverse chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Chlorination : Introduction of the chlorine atom into the phenylpropene derivative.
- Nucleophilic Substitution : Addition of the dioxidotetrahydrothiophenyl group.
- Amide Coupling : Formation of the benzamide moiety through an amide coupling reaction.
Optimized reaction conditions such as temperature and solvent choice are critical to achieving high yields and purity .
The biological activity of this compound is thought to involve interactions with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity or bind to receptors involved in various disease pathways . Techniques such as molecular docking simulations and binding affinity assays are essential for elucidating these interactions.
Antimicrobial Activity
Studies have indicated that compounds similar to N-{(1Z)-...} exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, while demonstrating limited activity against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The inhibition zones observed in disc diffusion assays suggest potential applications in treating infections.
Anti-inflammatory Activity
Research has also explored the anti-inflammatory effects of related compounds. While initial findings indicate some degree of anti-inflammatory activity, further studies are required to establish the efficacy and mechanism behind these effects .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to N-{(1Z)-...}. For example:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Disc diffusion method | Significant antibacterial activity against gram-positive bacteria; no activity against gram-negative bacteria. |
| Study B | In vitro assays | Moderate anti-inflammatory effects observed; further research needed for mechanistic insights. |
These findings highlight the compound's potential as a therapeutic agent but also underscore the need for comprehensive pharmacological studies.
Q & A
Basic Questions
Q. What are the common synthetic routes for N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Schiff base formation and amide coupling . For example:
Condensation : Reacting an amino group with aromatic aldehydes in ethanol to form Schiff base intermediates .
Cyclization : Treating the Schiff base with chloroacetyl chloride in dry benzene using triethylamine as a base to yield β-lactam or thiazinanone derivatives .
Amide Formation : Coupling with benzoyl chloride derivatives under anhydrous conditions, monitored by TLC and purified via recrystallization .
Q. What characterization techniques are standard for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and sulfone S=O bands (~1150–1300 cm⁻¹) .
- Single-Crystal X-ray Diffraction : Resolve stereochemistry and verify Z-configuration of the enone moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Scenario : If NMR suggests a planar amide bond but X-ray reveals non-planarity due to steric hindrance:
DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to assess conformational energy barriers .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .
- Reference : Use X-ray data (mean C–C bond length: 0.005 Å, R factor: 0.064) to validate NMR assignments .
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factors : Reaction time (12–24 h), molar ratio (1:1.2–1:3), solvent (dry benzene vs. DMF).
- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield .
- Flow Chemistry : Use microreactors for precise control of exothermic steps (e.g., chloroacetyl chloride addition) .
Q. How does regioselectivity impact the formation of derivatives like β-lactams or thiazinanones?
- Methodological Answer :
- Steric and Electronic Effects :
- β-Lactams : Favored under low-temperature conditions with bulky bases (e.g., triethylamine), directing chloroacetyl chloride to the less hindered amine site .
- Thiazinanones : Formed via nucleophilic attack of sulfur-containing reagents (e.g., 3-mercaptopropanoic acid) on the imine intermediate .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC to isolate intermediates .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Parameters include:
- Grid Box Size : 25 × 25 × 25 Å centered on the active site.
- Scoring Function : MM/GBSA for binding affinity estimation .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to assess solubility (LogP < 5) and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
